molecular formula C7H12O B13773585 3-Methylhex-2-enal

3-Methylhex-2-enal

Cat. No.: B13773585
M. Wt: 112.17 g/mol
InChI Key: GYDWAHVMHVWZOZ-UHFFFAOYSA-N
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Description

3-Methylhex-2-enal is an organic compound with the molecular formula C7H12O It is an unsaturated aldehyde, characterized by the presence of a double bond and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhex-2-enal can be achieved through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at room temperature. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes. One method involves the use of a palladium catalyst to facilitate the hydroformylation of 3-methyl-1-pentene. This process requires high pressure and temperature conditions to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: 3-Methylhex-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 3-methylhex-2-enoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol, 3-methylhex-2-enol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr)

Major Products Formed:

    Oxidation: 3-Methylhex-2-enoic acid

    Reduction: 3-Methylhex-2-enol

    Substitution: Various halogenated derivatives

Scientific Research Applications

3-Methylhex-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its role as a pheromone or signaling molecule in certain organisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development or as a precursor to pharmacologically active compounds.

    Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma. It is also employed in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Methylhex-2-enal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The double bond in the compound also allows it to participate in various addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

3-Methylhex-2-enal can be compared with other similar compounds, such as:

    3-Methylhex-2-enol: The corresponding alcohol, which has different reactivity and applications.

    3-Methylhex-2-enoic acid: The oxidized form, which has distinct chemical properties and uses.

    2-Methylhex-2-enal: A structural isomer with a different arrangement of atoms, leading to variations in reactivity and applications.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3-methylhex-2-enal

InChI

InChI=1S/C7H12O/c1-3-4-7(2)5-6-8/h5-6H,3-4H2,1-2H3

InChI Key

GYDWAHVMHVWZOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC=O)C

Origin of Product

United States

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